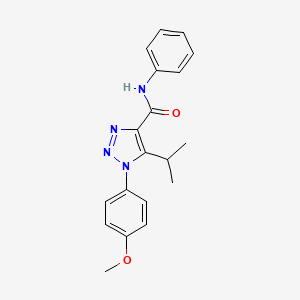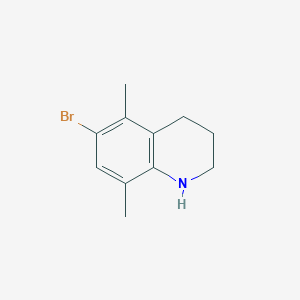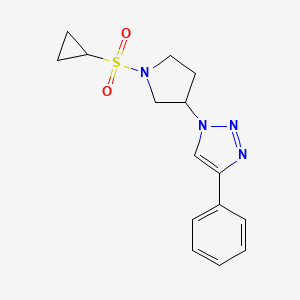
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, also known as DBH, is a chemical compound that belongs to the class of benzofuran derivatives. DBH has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is not fully understood. However, it has been suggested that (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol may exert its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help protect cells against oxidative damage. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been shown to have anti-viral properties, which may make it useful for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are also some limitations to the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in lab experiments. For example, it has been shown to exhibit low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol. One area of research is the development of new synthesis methods for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol that are more efficient and cost-effective. Another area of research is the identification of new biological targets for (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol, which may lead to the development of new therapeutic agents for the treatment of various diseases. Additionally, the use of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol in combination with other compounds may be explored to enhance its biological effects.
Synthesemethoden
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol can be synthesized using a variety of methods, including catalytic hydrogenation, reduction of ketones, and Grignard reaction. One of the most commonly used methods for synthesizing (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol involves the reduction of 2-acetyl-3-bromo-1-benzofuran using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(6-12)10-7-13-11-5-3-2-4-9(10)11/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVYBHZURRUONE-PEHGTWAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2832257.png)
![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)


![Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B2832265.png)

![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)
![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)



![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)